6-(4-benzylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
6-(4-benzylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a methoxyethyl group, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrimidine ring can be oxidized to form different oxidation states.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The benzylpiperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles like hydroxide ions (OH) or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The benzylpiperidine moiety can interact with receptors or enzymes, while the nitropyrimidine core may participate in redox reactions. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine: This compound shares a similar benzylpiperidine moiety but has a purine core instead of a pyrimidine core.
(4-Benzyl-1-piperidinyl) {2- [ (2-methoxyethyl)sulfanyl]phenyl}methanone: This compound also contains a benzylpiperidine moiety but differs in its overall structure and functional groups.
Uniqueness
6-(4-benzylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine is unique due to its combination of a nitropyrimidine core and a methoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
672936-20-8 |
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Molecular Formula |
C19H26N6O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H26N6O3/c1-28-12-9-21-19-22-17(20)16(25(26)27)18(23-19)24-10-7-15(8-11-24)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H3,20,21,22,23) |
InChI Key |
KLSDYYBRLHBFGO-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=C(C(=N1)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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